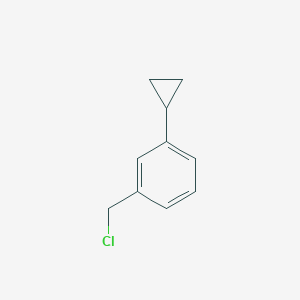

1-(Chloromethyl)-3-cyclopropylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ring-opening and Dichlorination

Donor-acceptor cyclopropanes, akin to 1-(Chloromethyl)-3-cyclopropylbenzene, undergo ring-opening reactions when reacted with iodobenzene dichloride, yielding products with chlorine atoms positioned adjacent to the donor and acceptor groups. This reaction demonstrates the compound's potential in generating dichlorinated products from cyclopropane derivatives, enabling further chemical transformations (Garve et al., 2014).

Intramolecular Electron Transfer

The structural variations of diferrocenylbenzenes, including those similar to 1-(Chloromethyl)-3-cyclopropylbenzene, have been prepared and studied for their electron transfer properties. These compounds are crucial for understanding the effects of structural modifications on the electron transfer rates, showcasing their potential in designing molecular electronic devices (Patoux et al., 1997).

Synthesis of Cyclopropylbenzaldehyde

Chloromethylation of cyclopropylbenzene, similar to the reactions involving 1-(Chloromethyl)-3-cyclopropylbenzene, leads to a mixture of o- and p-cyclopropylbenzyl chlorides. Further reaction with hexamethylenetetramine produces cyclopropylbenzaldehydes, indicating the compound's role in synthesizing aldehydes for further chemical synthesis (Harnden et al., 1968).

Spirocyclopropane Heterocycles

Methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles under specific conditions to form spirocyclopropane anellated heterocycles. This application underscores the importance of 1-(Chloromethyl)-3-cyclopropylbenzene derivatives in constructing complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Meijere et al., 1989).

Annulation and Fragmentation

The gold(I)-catalyzed cyclization of certain alkynylbenzenes results in 1,3-disubstituted naphthalenes via a process involving retro-cyclopropanation. This demonstrates the compound's utility in gold-catalyzed reactions, leading to the formation of complex polycyclic aromatic hydrocarbons through unique fragmentation pathways (Solorio-Alvarado & Echavarren, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-(chloromethyl)-3-cyclopropylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTXLBILFLBCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-3-cyclopropylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)

![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)